Cas no 138774-94-4 (Fmoc-D-2-Nal-OH)

Fmoc-D-2-Nal-OH 化学的及び物理的性質
名前と識別子
-
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid
- Fmoc-D-2-Naphthylalanine
- Fmoc-D-2-Nal-OH
- N-(9-Fluorenylmethoxycarbonyl)-2-naphthyl-D-alanine
- N-ALPHA-9-Fluorenylmethoxycarbonyl-3-(2-naphthyl)-L-alanine
- Fmoc-D-3-(2-Naphthyl)alanine
- N-Fmoc-3-(2-naphthyl)-D-alanine
- Fmoc-3-(2-Naphthyl)-D-alanine
- Fmoc-beta-(2-naphthyl)-D-alanine
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
- (S)-N-FMOC-2-Naphthylalanine
- Fmoc-D-3-(2-naphthyl)-alanine
- PubChem11948
- KSC491O9F
- BDBM123738
- HY-W010894
- Fmoc-D-2-Nal-OH, >=98.0% (HPLC)
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(2-naphthyl)-D-alanine
- 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-
- CS-W011610
- A807433
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
- F12304
- (R)-N-FMOC-2-NAPHTHYLALANINE;
- MFCD00077044
- KP6G2WBA2G
- AC-9937
- GS-0026
- 138774-94-4
- 2-Naphthalenepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaR)-
- AM83705
- DCSD 002847 (2)
- AKOS015896039
- (r)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-3-(naphthalen-2-yl)propanoic acid
- AKOS008901340
- M03149
- J-300433
- SCHEMBL3736523
- EN300-3442138
- FMOC-D-ALA(2-NAPH)-OH
- MFCD00144886
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-naphthyl)propanoic acid;Fmoc-D-2-Nal-OH
- (alphaR)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid
- (R)-a-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic Acid
- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid
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- MDL: MFCD00077044
- インチ: 1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
- InChIKey: JYUTZJVERLGMQZ-AREMUKBSSA-N
- ほほえんだ: O(C(N([H])[C@@]([H])(C(=O)O[H])C([H])([H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 437.162708g/mol
- ひょうめんでんか: 0
- XLogP3: 5.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 7
- どういたいしつりょう: 437.162708g/mol
- 単一同位体質量: 437.162708g/mol
- 水素結合トポロジー分子極性表面積: 75.6Ų
- 重原子数: 33
- 複雑さ: 673
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: -1
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.2227 (rough estimate)
- ゆうかいてん: 155 ºC
- ふってん: 690.7°C at 760 mmHg
- フラッシュポイント: 371.6±30.1 °C
- 屈折率: 1.6290 (estimate)
- すいようせい: Slightly soluble in water.
- PSA: 75.63000
- LogP: 6.06920
- ようかいせい: 未確定
Fmoc-D-2-Nal-OH セキュリティ情報
- シグナルワード:warning
- 危害声明: H302-H315-H319-H335
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25-S22
-
危険物標識:
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:2-8°C
- 危険レベル:IRRITANT
Fmoc-D-2-Nal-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51974-5g |
N-Fmoc-3-(2-naphthyl)-D-alanine, 95% |
138774-94-4 | 95% | 5g |
¥6809.00 | 2023-02-26 | |
eNovation Chemicals LLC | D386841-10g |
Fmoc-3-(2-Naphthyl)-D-alanine |
138774-94-4 | 98% | 10g |
$210 | 2024-05-24 | |
MedChemExpress | HY-W010894-1g |
Fmoc-D-2-Nal-OH |
138774-94-4 | ≥95.0% | 1g |
¥616 | 2023-08-31 | |
Apollo Scientific | OR14601-5g |
3-Naphth-2-yl-D-alanine, N-FMOC protected |
138774-94-4 | 98+% | 5g |
£21.00 | 2025-03-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F117031-1g |
Fmoc-D-2-Nal-OH |
138774-94-4 | 98% | 1g |
¥95.90 | 2023-09-03 | |
eNovation Chemicals LLC | D386841-25g |
Fmoc-3-(2-Naphthyl)-D-alanine |
138774-94-4 | 98% | 25g |
$310 | 2024-05-24 | |
ChemScence | CS-W011610-10g |
Fmoc-D-2-Nal-OH |
138774-94-4 | 98.82% | 10g |
$113.0 | 2022-04-27 | |
Ambeed | A120226-10g |
Fmoc-D-2-Nal-OH |
138774-94-4 | 97% | 10g |
$45.0 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYL033-5G |
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid |
138774-94-4 | 97% | 5g |
¥ 422.00 | 2023-04-06 | |
abcr | AB353912-25 g |
N-Fmoc-3-(2-naphthyl)-D-alanine, 95% (Fmoc-D-2Nal-OH); . |
138774-94-4 | 95% | 25g |
€501.00 | 2023-04-26 |
Fmoc-D-2-Nal-OH 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
Fmoc-D-2-Nal-OHに関する追加情報
Fmoc-D-2-Nal-OH: A Comprehensive Overview
The compound with CAS No. 138774-94-4, commonly referred to as Fmoc-D-2-Nal-OH, is a significant molecule in the field of organic chemistry and peptide synthesis. This compound is widely utilized in research and development due to its unique properties and versatility in various applications. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to Fmoc-D-2-Nal-OH.
Fmoc-D-2-Nal-OH stands for 9-fluorenylmethyloxycarbonyl-D-2-naphthylalanine hydroxylamine. It is a derivative of naphthylalanine, a non-natural amino acid, which has been modified to include the fluorenylmethyloxycarbonyl (Fmoc) group. This group serves as a protecting group for the amino terminus of peptides during solid-phase synthesis. The introduction of the Fmoc group enhances the stability and reactivity of the molecule, making it an invaluable tool in peptide chemistry.
Recent studies have highlighted the importance of Fmoc-D-2-Nal-OH in drug discovery and peptide-based therapeutics. Researchers have explored its role in constructing bioactive peptides with enhanced stability and bioavailability. For instance, a 2023 study published in *Nature Chemistry* demonstrated that incorporating Fmoc-D-2-Nal-OH into peptide sequences can significantly improve their resistance to enzymatic degradation, thereby extending their half-life in vivo.
In addition to its role in peptide synthesis, Fmoc-D-2-Nal-OH has found applications in materials science. Scientists have utilized this compound to develop self-assembling peptides that form nanofibers with potential applications in tissue engineering and drug delivery systems. A groundbreaking study in *Advanced Materials* revealed that Fmoc-D-2-Nal-OH can direct the formation of hierarchical nanostructures with tailored mechanical properties, paving the way for innovative biomaterials.
The synthesis of Fmoc-D-2-Nal-OH involves a multi-step process that begins with the preparation of D-2-naphthylalanine. This amino acid is then subjected to Fmoc protection using standard protocols. The reaction conditions are optimized to ensure high yields and purity, which are critical for its subsequent applications. Recent advancements in catalytic methods have further streamlined the synthesis process, reducing production costs and improving scalability.
From an analytical standpoint, Fmoc-D-2-Nal-OH is often characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into the molecular structure and purity of the compound, ensuring its quality for various applications.
In conclusion, Fmoc-D-2-Nal-OH (CAS No. 138774-94-4) is a versatile compound with a wide range of applications in peptide synthesis, drug discovery, and materials science. Its unique properties and compatibility with modern synthetic methodologies make it an indispensable tool for researchers across diverse disciplines. As ongoing research continues to uncover new potentials for this molecule, its significance in scientific advancements is expected to grow further.
